molecular formula C19H21ClO5 B4910264 4-[2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde

4-[2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde

Cat. No.: B4910264
M. Wt: 364.8 g/mol
InChI Key: YKTMZPGSUFIMHN-UHFFFAOYSA-N
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Description

4-[2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde is a complex organic compound characterized by its unique structure, which includes a chloro-substituted phenoxy group, multiple ethoxy linkages, and a methoxybenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chloro-2-methylphenol with ethylene oxide to form 4-chloro-2-methylphenoxyethanol. This intermediate is then further reacted with additional ethylene oxide to extend the ethoxy chain. Finally, the resulting compound is subjected to a formylation reaction to introduce the methoxybenzaldehyde group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are critical to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: 4-[2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethoxy]-3-methoxybenzoic acid.

    Reduction: 4-[2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethoxy]-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The chloro-substituted phenoxy group may interact with enzymes or receptors, leading to modulation of biological pathways. The ethoxy linkages and methoxybenzaldehyde moiety contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloro-2-methylphenoxy)acetamide: Shares the chloro-substituted phenoxy group but differs in the functional groups attached.

    4-(4-Chloro-2-methylphenoxy)butanoic acid: Similar structure but with a butanoic acid group instead of the ethoxy and methoxybenzaldehyde groups.

    4-Methoxy-2-methylphenylboronic acid: Contains a methoxy and methyl-substituted phenyl group but lacks the chloro and ethoxy linkages.

Uniqueness

4-[2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of multiple ethoxy linkages and the methoxybenzaldehyde moiety make it a versatile compound for various applications .

Properties

IUPAC Name

4-[2-[2-(4-chloro-2-methylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClO5/c1-14-11-16(20)4-6-17(14)24-9-7-23-8-10-25-18-5-3-15(13-21)12-19(18)22-2/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTMZPGSUFIMHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCOCCOC2=C(C=C(C=C2)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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